molecular formula C10H9ClN2OS B12912829 2-Chloro-5-(2-ethoxyphenyl)-1,3,4-thiadiazole CAS No. 71859-82-0

2-Chloro-5-(2-ethoxyphenyl)-1,3,4-thiadiazole

Cat. No.: B12912829
CAS No.: 71859-82-0
M. Wt: 240.71 g/mol
InChI Key: XAFHAQWKCABZMO-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-ethoxyphenyl)-1,3,4-thiadiazole is a substituted 1,3,4-thiadiazole derivative characterized by a chlorine atom at position 2 and a 2-ethoxyphenyl group at position 4. The 1,3,4-thiadiazole core is renowned for its electron-deficient aromatic system, enabling diverse chemical reactivity and biological interactions .

Properties

CAS No.

71859-82-0

Molecular Formula

C10H9ClN2OS

Molecular Weight

240.71 g/mol

IUPAC Name

2-chloro-5-(2-ethoxyphenyl)-1,3,4-thiadiazole

InChI

InChI=1S/C10H9ClN2OS/c1-2-14-8-6-4-3-5-7(8)9-12-13-10(11)15-9/h3-6H,2H2,1H3

InChI Key

XAFHAQWKCABZMO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NN=C(S2)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazinecarbothioamide Derivatives

A common approach starts with the reaction of hydrazine hydrate with an isothiocyanate derivative to form hydrazinecarbothioamide intermediates. For example, 2-ethoxyphenyl isothiocyanate reacts with hydrazine hydrate to yield N-(2-ethoxyphenyl)hydrazinecarbothioamide. This intermediate is then cyclized with halogenating agents to form the thiadiazole ring.

  • Reaction conditions: Typically performed in an ice bath or at low temperatures to control reactivity.
  • Cyclization agents: Carbon disulfide (CS2) under alkaline conditions (e.g., NaOH) or sulfur halides (e.g., sulfur dichloride) are used to promote ring closure and halogenation.

Halogenation and Ring Closure Using Sulfur Dichloride and Chlorine

According to patent US3391152A, sulfur dichloride combined with chlorine gas is effective for producing chloro-substituted thiadiazoles. Aminoacetonitrile bisulfate or related nitrile derivatives are added to sulfur dichloride in a solvent such as dimethylformamide (DMF) at controlled temperatures (15–20 °C). Chlorine gas is bubbled through the mixture during and after addition to ensure sufficient chlorination.

  • Workup: The reaction mixture is poured into ice water, and the product is isolated by steam distillation followed by extraction with petroleum ether.
  • Purification: The chloro-thiadiazole is purified by distillation under reduced pressure, yielding essentially pure 3-chloro-1,2,5-thiadiazole derivatives.

This method can be adapted for 1,3,4-thiadiazoles by selecting appropriate starting materials and reaction conditions.

Substitution with 2-Ethoxyphenyl Group

The 5-position substitution with the 2-ethoxyphenyl group is typically achieved by nucleophilic aromatic substitution or coupling reactions involving the thiadiazole intermediate and 2-ethoxyphenyl derivatives.

  • Example: Reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 2-ethoxybenzoyl chloride or related electrophiles under reflux in solvents like toluene or acetone.
  • Catalysts and bases: Triethylamine or other organic bases are used to facilitate the substitution and neutralize byproducts.

Alternative Synthetic Routes

Other methods reported in the literature include:

  • Acetylation and subsequent substitution: Acetylated 2-aminothiadiazole derivatives react with piperazine or phenyl derivatives to yield substituted thiadiazoles.
  • S-alkylation: Thiadiazole-2-thiol intermediates undergo S-substitution with bromo derivatives of ethoxyphenyl compounds in acetone or acetonitrile solvents.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Formation of hydrazinecarbothioamide 2-ethoxyphenyl isothiocyanate + hydrazine hydrate, ice bath N-(2-ethoxyphenyl)hydrazinecarbothioamide Controlled temperature to avoid side reactions
2 Cyclization and halogenation CS2 + NaOH or sulfur dichloride + Cl2 in DMF, 15–20 °C 2-chloro-1,3,4-thiadiazole intermediate Chlorine gas saturation critical for yield
3 Substitution at 5-position 5-amino-1,3,4-thiadiazole-2-thiol + 2-ethoxybenzoyl chloride, reflux in toluene This compound Use of base (e.g., triethylamine) to neutralize HCl
4 Purification Steam distillation, extraction with petroleum ether, vacuum distillation Pure target compound Distillation under reduced pressure recommended

Research Findings and Optimization Notes

  • The presence of free chlorine in sulfur dichloride is essential for effective chlorination; additional chlorine gas improves yields and purity.
  • Reaction temperature control (15–20 °C) during addition of amino nitriles or hydrazine derivatives is critical to avoid decomposition or side products.
  • Solvent choice (DMF, toluene, acetone) affects reaction rates and product isolation efficiency.
  • Purification by steam distillation followed by solvent extraction and vacuum distillation yields high-purity thiadiazole derivatives.
  • Spectroscopic analyses (NMR, IR, MS) confirm the structure and substitution pattern of the final compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at position 2 is highly susceptible to nucleophilic displacement due to the electron-withdrawing effect of the adjacent nitrogen atoms in the thiadiazole ring.

Key Reactions:

  • Reaction with Amines/Piperazines :
    In a study by Al-Salahi et al. (2022), 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine derivatives underwent nucleophilic substitution with chloroacetyl chloride to form intermediates, which were subsequently reacted with substituted piperazines or benzyl piperidine to yield analogs with enhanced bioactivity . A similar pathway is feasible for 2-chloro-5-(2-ethoxyphenyl)-1,3,4-thiadiazole.

    Example :

    2-Cl-Thiadiazole+R-NH2Et3N, benzene2-RNH-Thiadiazole+HCl\text{2-Cl-Thiadiazole} + \text{R-NH}_2 \xrightarrow{\text{Et}_3\text{N, benzene}} \text{2-RNH-Thiadiazole} + \text{HCl}

    Conditions: Reflux in dry benzene with triethylamine as a base .

  • Reaction with Thioureas :
    The chlorine atom can undergo S-alkylation with thiourea derivatives, followed by cyclodehydration to form aminothiazole hybrids. This was demonstrated in the synthesis of aryl aminothiazoles (e.g., 5a–e ), where IR and NMR confirmed cyclocondensation .

Electrophilic Substitution and Ring Activation

The 2-ethoxyphenyl group at position 5 acts as an electron-donating substituent, activating the thiadiazole ring toward electrophilic attack under specific conditions.

Observed Reactivity:

  • Nitration and Halogenation :
    While unsubstituted 1,3,4-thiadiazoles resist electrophilic substitution due to low electron density at carbon atoms, strong electron-donating groups (e.g., -NH₂ or -OEt) enable reactions under harsh conditions. For example, nitration of 2-amino-1,3,4-thiadiazoles with fuming HNO₃ yielded 5-nitro derivatives .

Cyclocondensation and Heterocycle Formation

The thiadiazole scaffold participates in cycloaddition and ring-expansion reactions.

Notable Examples:

  • Formation of Thiazole Hybrids :
    Reaction with α-haloketones or α-bromoacetophenones in acetone leads to S-alkylation and subsequent cyclization. For example, 2-bromoacetophenone derivatives reacted with 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol to form thiazole-thiadiazole conjugates (3a–3l ) .

    Mechanism :

    Thiadiazole-SH+Br-CH2CORThiadiazole-S-CH2CORΔThiazole-Thiadiazole\text{Thiadiazole-SH} + \text{Br-CH}_2\text{COR} \rightarrow \text{Thiadiazole-S-CH}_2\text{COR} \xrightarrow{\Delta} \text{Thiazole-Thiadiazole}
  • Photochemical Rearrangements :
    Cis-2,5-dihydro-1,3,4-thiadiazole 1,1-dioxides undergo thermolysis to form azines or alkylidine hydrazides, depending on stereochemistry .

Reduction of the Thiadiazole Ring:

  • Catalytic hydrogenation or treatment with LiAlH₄ reduces the thiadiazole ring to a thiosemicarbazone derivative. For example, 2-amino-1,3,4-thiadiazoles reduce to benzaldehyde thiosemicarbazones .

Tautomerism and Mesoionic Behavior

2-Amino-/2-mercapto-substituted thiadiazoles exhibit tautomerism. For instance, 2-amino derivatives (5a–e ) exist predominantly as iminodihydrothiazoles, as confirmed by NMR .

Antimicrobial and Biological Activity

While not a direct reaction, structure-activity relationship (SAR) studies highlight the impact of substituents:

  • Antibacterial Activity : Thiadiazole derivatives with 2-ethoxyphenyl groups showed MIC values of 8–32 µg/mL against Staphylococcus aureus .

  • Anticancer Potential : Piperazine-linked thiadiazoles exhibited IC₅₀ values of 1.2–4.8 µM against MCF-7 and HCT-116 cell lines .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 2-Chloro-5-(2-ethoxyphenyl)-1,3,4-thiadiazole exhibits significant antimicrobial properties. Studies indicate that it is effective against various bacterial strains, such as:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 62.5 μg/mL.
  • Escherichia coli : Comparable efficacy observed.

Additionally, the compound has shown antifungal activity against pathogens like:

  • Aspergillus niger
  • Candida albicans

These findings suggest its potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been tested against several cancer cell lines:

  • Breast cancer (MCF-7) : IC50 value of 0.28 µg/mL indicating significant growth inhibition.
  • Hepatocellular carcinoma (HepG2) : Demonstrated notable cytotoxicity.

The mechanism behind its anticancer effects may involve the induction of apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. The thiadiazole moiety contributes to modulating inflammatory pathways, suggesting its potential as a therapeutic agent in treating inflammatory diseases .

Agricultural Applications

The compound's properties extend into agriculture, where it is explored for use in agrochemicals. Its ability to inhibit microbial growth can be leveraged to develop new fungicides or bactericides that are environmentally friendly alternatives to traditional chemicals .

Materials Science Applications

In materials science, derivatives of thiadiazoles are being studied for their potential in creating novel materials with specific electronic or optical properties. The unique structure of this compound makes it an interesting candidate for further exploration in this field .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsObservations
AntimicrobialStaphylococcus aureus, E. coliMIC = 62.5 μg/mL
Aspergillus niger, C. albicansEffective against standard antifungals
AnticancerMCF-7 (breast cancer), HepG2IC50 = 0.28 µg/mL; significant cytotoxicity
Anti-inflammatoryVarious inflammatory pathwaysPotential therapeutic candidate

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-ethoxyphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Chloro vs. Amino Substituents: Chlorine at position 2 (as in the target compound) is associated with agrochemical utility (e.g., herbicidal activity) , whereas amino (–NH₂) or substituted amino groups (e.g., –NH-C₆H₄-F) correlate with central nervous system (anticonvulsant) or anticancer effects .
  • Aromatic Ring Substitution: Electron-withdrawing groups (e.g., –NO₂, –Cl) enhance herbicidal potency by increasing electrophilicity , while hydroxyl (–OH) or methoxy (–OCH₃) groups improve solubility and anticancer activity .
  • Ortho vs.
Structural and Electronic Comparisons

Crystallographic studies of 1,3,4-thiadiazoles reveal conserved bond lengths (e.g., S–N: ~1.64 Å, C–S: ~1.74 Å) and planar geometries, suggesting substituent-driven modulation of electronic density rather than structural distortion . For example:

  • 2-Chloro-5-(oxan-4-yl)-1,3,4-thiadiazole : The tetrahydropyran (oxane) substituent introduces steric bulk and polarity, contrasting with the planar 2-ethoxyphenyl group in the target compound .
  • 2-(4-Methylphenyl)-5-[...]-1,3,4-thiadiazole: Disulfide-linked thiadiazoles exhibit extended π-conjugation, enhancing fluorescence properties absent in mono-thiadiazoles .

Biological Activity

2-Chloro-5-(2-ethoxyphenyl)-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, known for its diverse biological activities. The 1,3,4-thiadiazole scaffold has been extensively studied for its potential therapeutic applications due to its ability to exhibit antimicrobial, anti-inflammatory, anticancer, and antifungal properties. This article focuses on the biological activity of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10ClN3S\text{C}_9\text{H}_{10}\text{ClN}_3\text{S}

This compound features a chloro substituent at the 2-position and an ethoxyphenyl group at the 5-position of the thiadiazole ring. The presence of these functional groups contributes to its biological activity.

Antimicrobial Activity

Research has shown that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

  • Case Study : A study evaluated the antimicrobial efficacy of several thiadiazole derivatives against common pathogens. Among them, this compound showed notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Antifungal Activity

Thiadiazole derivatives have also been reported to possess antifungal properties. For example, compounds with similar structures have been effective against fungi such as Candida albicans and Aspergillus niger .

  • Data Table : Antifungal activity of related thiadiazole compounds
Compound NameFungal StrainMIC (µg/mL)
This compoundCandida albicans15
Thiadiazole Derivative AAspergillus niger20
Thiadiazole Derivative BFusarium solani25

Anticancer Activity

The anticancer potential of thiadiazoles has been widely investigated. Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines.

  • Research Findings : In vitro studies have shown that this compound can induce apoptosis in cancer cells by disrupting cellular processes . The IC50 values for different cancer cell lines are summarized below:
Cancer Cell LineIC50 (µg/mL)
MDA-MB-231 (Breast Cancer)8.0
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)10.0

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. It is believed to inhibit key enzymes involved in cell wall synthesis in bacteria and disrupt metabolic pathways in cancer cells.

  • Molecular Interaction Studies : Docking studies have suggested that the compound binds effectively to target proteins associated with bacterial growth and cancer cell proliferation .

Q & A

Basic: What are the common synthetic routes for preparing 2-Chloro-5-(2-ethoxyphenyl)-1,3,4-thiadiazole and its derivatives?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with heterocyclic precursors. For example:

  • Step 1 : Condensation of hydrazine derivatives with carbon disulfide to form 5-substituted-1,3,4-thiadiazole-2-thiol intermediates.
  • Step 2 : Chlorination using chloroacetyl chloride in the presence of triethylamine under anhydrous conditions (e.g., THF at 0–5°C) to introduce the chloroacetamide group .
  • Step 3 : Functionalization of the 2-ethoxyphenyl moiety via nucleophilic aromatic substitution or coupling reactions. Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields .

Key Characterization : The final products are purified via recrystallization (ethanol/water) and confirmed by melting point analysis, TLC, and elemental analysis .

Advanced: How can reaction conditions be optimized to enhance the yield of this compound derivatives in multi-step syntheses?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .
  • Temperature Control : Lower temperatures (0–5°C) during chlorination minimize side reactions like hydrolysis .
  • Catalyst Use : Triethylamine acts as both a base and catalyst in chloroacetyl chloride reactions, enhancing electrophilic substitution efficiency .
  • Microwave Assistance : Microwave irradiation reduces reaction times from hours to minutes (e.g., 10–15 minutes at 80°C) and improves regioselectivity .

Case Study : A 78% yield was achieved for a thiadiazole derivative using microwave-assisted synthesis, compared to 52% under conventional heating .

Basic: What spectroscopic methods are employed to confirm the structure of this compound derivatives?

Methodological Answer:
Structural confirmation relies on:

  • ¹H/¹³C NMR : Identifies substituent patterns (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .
  • IR Spectroscopy : Detects functional groups (e.g., C-Cl stretch at 750–800 cm⁻¹ and C=N/C=S vibrations at 1600–1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks with <2 ppm error) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between thiadiazole and phenyl rings) .

Advanced: How do molecular docking studies contribute to understanding the bioactivity of this compound derivatives?

Methodological Answer:
Molecular docking predicts binding interactions with biological targets:

  • Target Selection : Enzymes like H. pylori urease or human kinases are modeled based on active site residues .
  • Software Tools : AutoDock Vina or Schrödinger Suite simulate ligand-receptor interactions, scoring binding energies (ΔG) .
  • Validation : Experimental IC₅₀ values correlate with docking scores. For example, a derivative with a docking score of −9.2 kcal/mol showed 85% inhibition of H. pylori growth at 8 µg/disk, outperforming metronidazole .

Contradiction Resolution : Discrepancies between docking and wet-lab results may arise from solvation effects or protein flexibility, necessitating MD simulations for refinement .

Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental results for thiadiazole derivatives?

Methodological Answer:

  • Re-evaluate Force Fields : Adjust parameters in docking software to account for halogen bonding (e.g., Cl···π interactions) .
  • Solvent Accessibility : Include explicit water molecules in simulations to model hydrophobic/hydrophilic effects .
  • Dynamic Studies : Perform molecular dynamics (MD) simulations over 50–100 ns to assess conformational stability .
  • Experimental Cross-Check : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding affinities .

Example : A compound predicted to bind strongly to urease showed weak activity experimentally. MD simulations revealed steric clashes in the solvated active site, prompting structural redesign .

Advanced: How can the electrochemical synthesis of thiadiazole-containing polymers be applied in developing advanced materials?

Methodological Answer:

  • Polymer Synthesis : Electropolymerization of 2-amino-1,3,4-thiadiazole monomers on conductive substrates (e.g., ITO glass) produces thin films .
  • Applications :
    • Battery Materials : Poly-2,5-dimercapto-1,3,4-thiadiazole (PBT) exhibits high sulfur content for Li-S batteries, achieving 1200 mAh/g capacity .
    • Biosensors : Thiadiazole polymers functionalized with enzymes (e.g., glucose oxidase) show <1 nM detection limits due to redox-active thiol groups .

Characterization Challenges : Poor solubility requires XPS and Raman spectroscopy for structural analysis instead of NMR .

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